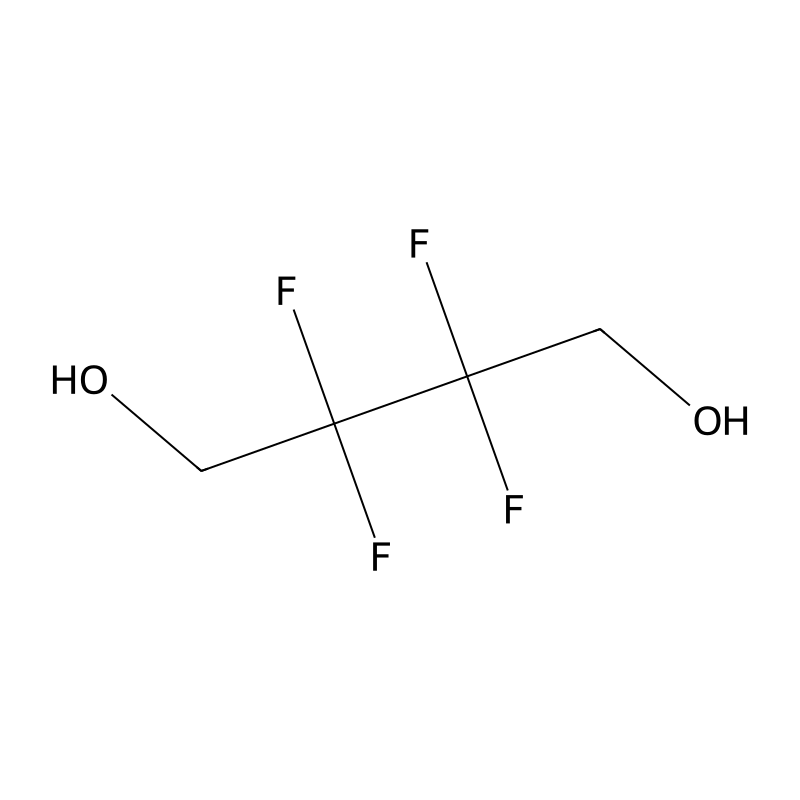

2,2,3,3-Tetrafluoro-1,4-butanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Fluorinated Polymers

- Segmented Polyurethanes: 2,2,3,3-Tetrafluoro-1,4-butanediol acts as a key building block in the synthesis of specific segmented polyurethanes (SPUs) with unique properties. These SPUs, designated as SPU 001-002 and SPU 003-006, are being explored for their potential applications due to the incorporation of the fluorine atoms. Source: Sigma-Aldrich:

- Perfluoro-Polyether (PFPE) Modified Polyurethanes: Research explores the use of 2,2,3,3-Tetrafluoro-1,4-butanediol in the synthesis of PFPE-modified segmented polyurethanes. These materials combine the properties of both PFPEs and polyurethanes, offering potential advantages in areas like oil resistance and chemical stability. Source: Sigma-Aldrich:

Other Research Applications

2,2,3,3-Tetrafluoro-1,4-butanediol is a fluorinated compound with the molecular formula C₄H₆F₄O₂ and a molecular weight of approximately 162.08 g/mol. It is characterized by the presence of four fluorine atoms attached to a butanediol backbone, making it a highly polar and hydrophobic substance. This compound is notable for its unique chemical properties, which arise from the electronegative fluorine atoms that influence its reactivity and interactions with other molecules .

TFBD itself doesn't have a known biological mechanism of action. Its significance lies in its role as a precursor for the synthesis of functional materials.

- Limited data exists on the specific hazards of TFBD. However, as a general guideline, fluorinated alcohols can be corrosive and may irritate skin and eyes [].

- It's recommended to follow standard laboratory safety protocols when handling TFBD, including wearing gloves, eye protection, and working in a well-ventilated area [].

- Esterification: It can react with acids to form esters. For example, when treated with trifluoromethanesulfonic anhydride in the presence of pyridine, it yields trifluoromethanesulfonic acid esters .

- Nucleophilic Substitution: The hydroxyl groups can be replaced by nucleophiles under basic conditions, allowing for the synthesis of various derivatives .

- Polymerization: It serves as a precursor in the synthesis of segmented polyurethanes and perfluoro-polyethers, indicating its utility in polymer chemistry .

The biological activity of 2,2,3,3-Tetrafluoro-1,4-butanediol has been explored in various studies. Its derivatives have shown potential in biological applications due to their unique structural characteristics. For instance:

- Antimicrobial Properties: Certain derivatives exhibit antimicrobial activity, making them candidates for pharmaceutical applications.

- Toxicity Studies: Research indicates that while some derivatives may possess beneficial biological activities, others could exhibit toxicity depending on their structure and concentration .

Synthesis of 2,2,3,3-Tetrafluoro-1,4-butanediol can be achieved through several methods:

- Fluorination of Butanediol: Direct fluorination of 1,4-butanediol using fluorinating agents.

- Reactions with Fluorinated Reagents: Utilizing perfluorinated compounds in reactions that introduce fluorine atoms into the butanediol structure.

- Multi-step Synthesis: Involves initial formation of intermediates followed by selective fluorination and functionalization steps to yield the target compound .

The applications of 2,2,3,3-Tetrafluoro-1,4-butanediol are diverse:

- Polymer Industry: Used in the synthesis of segmented polyurethanes and perfluoro-polyethers which have applications in coatings and sealants due to their chemical resistance.

- Chemical Intermediates: Serves as an intermediate in the production of various fluorinated compounds used in pharmaceuticals and agrochemicals .

- Surfactants: Its unique properties make it suitable for use in surfactants that require stability under extreme conditions.

Interaction studies involving 2,2,3,3-Tetrafluoro-1,4-butanediol focus on its behavior in biological systems and its interactions with other chemicals:

- Protein Binding Studies: Research has indicated that certain derivatives may interact with proteins or enzymes due to their structural characteristics.

- Solubility Studies: The compound's solubility profile has been analyzed to understand its distribution within biological systems and its potential bioavailability .

Several compounds share structural similarities with 2,2,3,3-Tetrafluoro-1,4-butanediol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,4-Butanediol | No fluorine substituents | More hydrophilic; used as a solvent |

| 2-Hydroxy-1,1,1-trifluoroethane | Contains one trifluoromethyl group | Less complex; used in refrigerants |

| 2,2-Difluoroethanol | Two fluorine atoms on an ethanol backbone | Lower boiling point; used as a solvent |

| 2-Fluoro-1-butanol | One fluorine atom on a butanol backbone | Less polar; used in organic synthesis |

The uniqueness of 2,2,3,3-Tetrafluoro-1,4-butanediol lies in its tetrafluorinated structure which imparts distinctive properties such as high thermal stability and low surface tension compared to its non-fluorinated counterparts.

2,2,3,3-Tetrafluoro-1,4-butanediol exists as a crystalline solid at room temperature [1] [2] [3]. The compound presents as white to almost white crystals or crystalline powder [1] [2] [3] [4]. Multiple suppliers consistently report the appearance as white to slightly brown crystals with crystalline powder form [1] [3] [5]. The compound maintains its solid state under standard ambient conditions and exhibits good thermal stability up to its melting point [6] [7].

Thermodynamic Properties

Melting and Boiling Points

The melting point of 2,2,3,3-tetrafluoro-1,4-butanediol shows slight variation across different sources, ranging from 77°C to 87°C [1] [8] [2] [3] [4] [5] [9]. The most commonly reported ranges are 85-87°C [1] [8] [4] and 80-87°C [3] [10]. Some sources report 77-82°C [5] [9] [11] [12] while TCI America specifically reports 80°C [2] [13] [6].

| Source | Melting Point (°C) |

|---|---|

| FUJIFILM Wako | 85-87 |

| VWR (Matrix Scientific) | 85-87 |

| TCI America | 80 |

| Fisher Scientific | 80-87 |

| Sigma-Aldrich | 77-82 |

| ChemicalBook | 77-82 |

| Avantor Sciences | 80-87 |

The boiling point is consistently reported as 110-112°C at 13 mmHg across all major suppliers [1] [8] [2] [3] [4] [5] [9] [6]. This reduced pressure boiling point indicates significant vapor pressure at elevated temperatures under vacuum conditions.

| Source | Boiling Point (°C) |

|---|---|

| FUJIFILM Wako | 110-112/13mm |

| VWR (Matrix Scientific) | 110-112/13mm |

| TCI America | 112/13mm |

| Fisher Scientific | 110-112/13mm |

| Sigma-Aldrich | 110-112/13mm |

| ChemicalBook | 110-112/13mm |

Phase Transitions

The compound undergoes a solid-to-liquid phase transition within the narrow temperature range of 77-87°C, demonstrating relatively sharp melting behavior typical of crystalline materials [1] [8] [2] [3]. X-ray crystallography studies reveal that the compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 5.4392(2) Å, b = 8.6935(3) Å, c = 12.4123(4) Å, and β = 99.768(2)° [14] [15].

Heat Capacity and Enthalpy Measurements

While specific heat capacity and enthalpy measurements are not extensively documented in the literature, the compound's thermal stability and phase transition behavior suggest moderate enthalpy of fusion. The crystallographic density is reported as 1.861 g/cm³ [14], indicating efficient packing in the solid state.

Solubility Behavior

Aqueous Solubility

2,2,3,3-Tetrafluoro-1,4-butanediol exhibits good solubility in water [3] [9] [16] [17] [12] [18]. This aqueous solubility is attributed to the presence of two hydroxyl groups that can form hydrogen bonds with water molecules [16]. Despite the presence of four fluorine atoms, which typically impart hydrophobic characteristics, the polar hydroxyl groups dominate the solubility behavior, making the compound readily soluble in polar protic solvents [16].

Organic Solvent Compatibility

The compound demonstrates solubility in methanol [6] [7] [19], indicating compatibility with polar organic solvents. The dual nature of the molecule, containing both hydrophilic hydroxyl groups and fluorinated carbon atoms, provides solubility in both polar and moderately polar organic solvents [16]. The presence of fluorine atoms imparts some hydrophobic characteristics while the hydroxyl groups enhance solubility in polar solvents [16].

Hansen Solubility Parameters

While specific Hansen solubility parameters for 2,2,3,3-tetrafluoro-1,4-butanediol are not explicitly reported in the literature, the compound's solubility profile suggests moderate to high polar and hydrogen bonding components due to the hydroxyl groups, with a significant dispersive component contributed by the fluorinated carbon framework.

Hydrogen Bonding Characteristics

Intramolecular Hydrogen Bonding

The molecular structure of 2,2,3,3-tetrafluoro-1,4-butanediol does not favor significant intramolecular hydrogen bonding due to the geometric constraints imposed by the tetrafluorinated central carbon atoms. The hydroxyl groups are positioned at terminal carbons separated by the rigid CF₂-CF₂ backbone, making intramolecular hydrogen bond formation sterically unfavorable [14].

Intermolecular Hydrogen Bonding Networks

X-ray crystallographic analysis reveals extensive intermolecular hydrogen bonding networks in the solid state [14] [15]. The compound forms cooperative O—H···O hydrogen bonds that create R₂²(14) rings, which are further connected into infinite layers parallel to the (100) crystallographic plane through C(7) chains [14] [15]. Specific hydrogen bonding parameters include:

- O1—H1···O2 with D···A distance of 2.7972(14) Å and angle of 171.9(18)°

- O2—H2···O1 with D···A distance of 2.7608(14) Å and angle of 163.6(17)° [14]

Additionally, weak C—H···F hydrogen bonds are observed with C1—H1B···F3 interactions having a D···A distance of 3.2343(15) Å [14].

Influence of Fluorine on Hydrogen Bonding Strength

The fluorine atoms significantly influence hydrogen bonding behavior in this compound. While fluorine can act as a weak hydrogen bond acceptor [20], the primary hydrogen bonding interactions occur between the hydroxyl groups. The electronegative fluorine atoms withdraw electron density from the carbon framework, potentially enhancing the acidity of the hydroxyl protons and strengthening O—H···O hydrogen bonds [20]. The compound has two hydrogen bond donors (hydroxyl groups) and six potential hydrogen bond acceptors (four fluorine atoms and two oxygen atoms) [21].

Acid-Base Properties

2,2,3,3-Tetrafluoro-1,4-butanediol exhibits weak acidic properties due to the presence of hydroxyl groups. The predicted pKa value is 12.83±0.10 [9] [17] [12] [22], indicating that the compound is a very weak acid under normal conditions. This pKa value is significantly higher than that of simple alcohols, suggesting that the electron-withdrawing effect of the fluorine atoms, while present, is not sufficient to dramatically increase the acidity of the hydroxyl groups due to their separation from the fluorinated carbons by methylene spacers.

The compound functions primarily as a neutral molecule under physiological conditions, with deprotonation occurring only under strongly basic conditions. The presence of two hydroxyl groups provides the molecule with amphoteric potential, allowing it to act as both a hydrogen bond donor and acceptor in various chemical environments.

Comprehensive Physicochemical Properties Summary Table:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₄H₆F₄O₂ | Tetrafluorinated diol |

| Molecular Weight | 162.08 g/mol | Relatively low molecular weight |

| Physical State | Crystalline solid | White to almost white crystals |

| Melting Point | 77-87°C | Varies slightly by source |

| Boiling Point | 110-112°C (13 mmHg) | Under reduced pressure |

| Density | 1.309-1.454 g/cm³ | Higher than water due to fluorine |

| Water Solubility | Soluble | Good aqueous solubility |

| Methanol Solubility | Soluble | Compatible with polar organics |

| pKa | 12.83±0.10 | Very weak acid |

| Hydrogen Bond Donors | 2 | Both hydroxyl groups |

| Hydrogen Bond Acceptors | 6 | Four F atoms + two O atoms |

| Vapor Pressure | 0.000235 mmHg | Low volatility at 25°C |

| Refractive Index | 1.354 | Typical for fluorinated organics |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant